molecular formula C9H8BrNO5 B8207891 Methyl 5-bromo-2-methoxy-4-nitrobenzoate

Methyl 5-bromo-2-methoxy-4-nitrobenzoate

Cat. No. B8207891
M. Wt: 290.07 g/mol
InChI Key: HPCUSOBHOKLSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-2-methoxy-4-nitrobenzoate is a useful research compound. Its molecular formula is C9H8BrNO5 and its molecular weight is 290.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-bromo-2-methoxy-4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-methoxy-4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nucleophilic Displacement Reactions : It's used for studying nucleophilic displacement reactions of iodo- and bromo-imidazoles with methoxide, phenoxide, cyclic secondary amines, and cyanides (Kulkarni, Grimmett, Hanton, & Simpson, 1987).

  • Bromomethoxylation Reaction Study : Researchers use it to study the mechanism and stereochemical outcome of the bromomethoxylation reaction of a 4-[((p-nitrobenzoyl) oxy) methyl]-3-cephem derivative (Balsamo et al., 1991).

  • Determining Compound Structures : It's useful in determining the structures of compounds after bromination, nitration, and azo coupling (Grinev et al., 1971).

  • Crystal Structures of Benzoic Acid Derivatives : This compound is used for studying the crystal structures of benzoic acid derivatives (Pramanik, Dey, & Mukherjee, 2019).

  • Synthesis of Cardiotonic Drugs : It plays a role in the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate product in preparing cardiotonic drugs Sulmazole and Isomazole (Lomov, 2019).

  • Synthesis of Push-Pull Naphthalenes : This compound is used in synthesizing "push-pull" naphthalenes, a specific chemical structure (Wong et al., 2002).

  • Synthesizing Benzimidazoles : It's useful for synthesizing 2-methyl-4-nitrobenzimidazoles, indicating its application in organic synthesis (Tian & Grivas, 1992).

  • Producing Hydroxybenzofuran Derivatives : Methyl 5-bromo-2-methoxy-4-nitrobenzoate is used in reactions to produce various derivatives of hydroxybenzofurans (Hishmat & Rahman, 1973).

properties

IUPAC Name

methyl 5-bromo-2-methoxy-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-15-8-4-7(11(13)14)6(10)3-5(8)9(12)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCUSOBHOKLSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-methoxy-4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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